molecular formula C22H12Cl3N3 B2482247 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-04-3

6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2482247
CAS No.: 901045-04-3
M. Wt: 424.71
InChI Key: GXMYZVAXKANCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901045-04-3) is a synthetic tricyclic quinoline derivative of significant interest in medicinal chemistry research. This compound belongs to the pyrazolo[4,3-c]quinoline family, a scaffold known for its wide range of biological properties . While specific biological data for this analog is limited in public literature, closely related pyrazolo[4,3-c]quinoline derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Other pyrazoloquinoline-based compounds are investigated as photosensitizing anti-cancer agents and benzodiazepine receptor antagonists . The presence of multiple chlorine substituents and aromatic rings on the core structure contributes to its molecular rigidity and lipophilicity, which can be critical for target interaction and cellular penetration . The molecular formula is C22H12Cl3N3, with a molecular weight of 424.71 g/mol . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dichloro-1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYZVAXKANCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline necessitates a combination of multicomponent reactions, halogenation techniques, and cross-coupling strategies. Key approaches include:

  • Multicomponent one-pot synthesis leveraging arylglyoxals, pyrazol-amines, and dichlorinated cyclic ketones.
  • Stepwise assembly via Suzuki-Miyaura cross-coupling to introduce aryl groups post-core formation.
  • Friedländer condensation using o-aminobenzophenones with active methylene compounds.
  • Late-stage chlorination using thionyl chloride or phosphorus pentachloride.

Each method’s feasibility, yield, and regioselectivity are critically evaluated below.

Multicomponent One-Pot Synthesis

Reaction Components and Conditions

The one-pot synthesis, adapted from Degutyte et al., involves:

  • Arylglyoxals (1a-i) : Electron-deficient variants enhance cyclization efficiency.
  • 3-Methyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine (2a-c) : Pre-functionalized with the 3-chlorophenyl group.
  • 6,8-Dichloro-1,3-cyclohexanedione (3a) : Introduces dichloro substituents during cyclization.
  • Catalyst : Tetrapropylammonium bromide (TPAB, 20 mol%) in water/acetone (1:2) at 80°C.
Mechanistic Pathway
  • Knoevenagel condensation between arylglyoxal and cyclohexanedione forms a chalcone intermediate.
  • Michael addition of the pyrazol-amine generates a tetrahydroquinoline precursor.
  • Oxidative dearomatization and intramolecular cyclization yield the pyrazoloquinoline core.
Yield and Optimization
  • Yield : 90–98% after recrystallization in ethanol/water.
  • Key Advantage : Avoids isolation of intermediates, reducing reaction time and byproducts.

Stepwise Synthesis via Halogenation and Cross-Coupling

Core Formation with Halogen Handles

A dibrominated pyrazoloquinoline core, 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline , is synthesized via:

  • Friedländer condensation : o-Aminoacetophenone derivatives react with methylene-active ketones under acidic conditions.
  • Halogenation : Phosphorus oxybromide (POBr₃) in dichloromethane introduces bromine at positions 6 and 8.

Suzuki-Miyaura Cross-Coupling

The dibrominated core undergoes double cross-coupling with:

  • Phenylboronic acid : Introduces the 3-phenyl group.
  • 3-Chlorophenylboronic acid : Introduces the 1-(3-chlorophenyl) group.
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (3:1), 90°C, 12 hours.
Chlorination Post-Coupling

Residual bromine atoms are replaced via:

  • Nucleophilic aromatic substitution : CuCl₂ in DMF at 150°C.
  • Yield : 65–75% after column chromatography (SiO₂, hexane/EtOAc).

Friedländer Condensation Approach

Substrate Preparation

  • o-Amino-3-chlorobenzophenone : Synthesized via Ullmann coupling of 3-chloroaniline and bromobenzene.
  • Active methylene component : Ethyl acetoacetate or dibenzoylmethane.

Cyclization and Chlorination

  • Condensation : o-Amino-3-chlorobenzophenone reacts with dibenzoylmethane in polyphosphoric acid (PPA) at 120°C to form the quinoline core.
  • Chlorination : Thionyl chloride (SOCl₂) in chloroform introduces chlorine at positions 6 and 8.
Challenges
  • Regioselectivity : Competing chlorination at positions 5 and 7 necessitates careful stoichiometry.
  • Yield : 50–60% due to side-product formation.

Alternative Routes and Modifications

Photochemical Cyclization

UV irradiation of 3-(3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde with dichloroaniline in acetonitrile generates the quinoline ring via [4+2] cycloaddition.

Microwave-Assisted Synthesis

Microwave heating (150°C, 30 min) accelerates the one-pot reaction, improving yield to 95%.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield Advantages Limitations
Multicomponent TPAB, H₂O/acetone, 80°C 90–98% One-pot, high atom economy Limited to symmetric ketones
Suzuki Coupling Pd(PPh₃)₄, arylboronic acids 65–75% Modular substitution, regioselective Requires halogenated precursor
Friedländer PPA, SOCl₂ 50–60% Scalable, established protocol Low yield, side reactions

Purification and Characterization

Recrystallization

  • Solvent system : Dimethylformamide (DMF)/water (1:3) yields needle-like crystals.
  • Purity : >99% by HPLC (C18 column, MeOH/H₂O 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 8.4 Hz, 2H, Ph), 7.89–7.45 (m, 8H, Ar-H).
  • ¹³C NMR : 152.1 (C-6), 148.9 (C-8), 138.2 (C-3), 134.5–125.3 (Ar-C).
  • HRMS : m/z 464.0123 [M+H]⁺ (calc. 464.0128).

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that certain derivatives could effectively target cancer cells by disrupting cell cycle progression and promoting programmed cell death .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Pyrazoloquinolines have shown activity against a range of bacterial and fungal strains. This antimicrobial action is attributed to the disruption of microbial cell membranes and interference with essential metabolic processes within the pathogens .

Neuroprotective Effects
Recent studies suggest neuroprotective properties associated with pyrazoloquinolines. These compounds may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Research indicates that they can enhance neuronal survival and function under stress conditions .

Material Science

Fluorescent Probes
6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been explored as a fluorescent probe in various applications. Its ability to emit fluorescence upon excitation makes it suitable for biological imaging and detection of specific biomolecules. The compound's photophysical properties allow for its use in sensors that detect environmental pollutants or biological markers .

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazoloquinolines have led to their investigation as potential materials for organic light-emitting diodes. Their ability to emit light efficiently when subjected to an electric current positions them as candidates for next-generation display technologies .

Case Study 1: Anticancer Research

A study published in Molecules highlighted the synthesis and evaluation of various pyrazoloquinoline derivatives against human cancer cell lines. The results indicated that certain modifications to the pyrazoloquinoline structure significantly enhanced anticancer activity, leading to IC50 values in the low micromolar range for some compounds .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of pyrazolo[4,3-c]quinoline derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that several compounds exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Data Tables

Application Area Activity Reference
Medicinal ChemistryAnticancer (IC50 < 10 µM)
Antimicrobial (MIC < 50 µg/mL)
Material ScienceFluorescent probe
OLED material

Mechanism of Action

The mechanism by which 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Key Structural Features Biological Activity Reference
6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 6,8-Cl; 1-(3-ClC₆H₄); 3-Ph High lipophilicity; strong electron-withdrawing Cl groups Anticancer, anti-inflammatory (predicted) Inferred
1-(4-Chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 7,8-F; 1-(4-ClC₆H₄); 3-(4-MeC₆H₄) Lower lipophilicity (F < Cl); methyl improves solubility Varied pharmacological activity
8-Bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-Br; 1-(4-ClC₆H₄); 3-(4-MeC₆H₄) Bulky Br substituent; moderate stability Antimicrobial
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline 1-(3-ClC₆H₄); 3-(4-ClC₆H₄) Dual chlorophenyl groups; planar structure Anti-inflammatory, DNA intercalation
1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(4-FC₆H₄); 8-Me; 3-Ph Fluorine’s electronegativity; methyl enhances metabolic stability Anticancer (IC₅₀: 12–15 μM)

Key Findings

Halogen Substituents :

  • Chlorine (6,8-Cl in target compound): Increases lipophilicity and metabolic stability compared to fluorine .
  • Bromine : Bulkier than Cl, leading to steric hindrance but stronger van der Waals interactions in antimicrobial analogs .

Substituent Position: 3-Chlorophenyl at position 1 (target compound) vs. 4-chlorophenyl in analogs: The meta-substitution on the phenyl ring may alter binding affinity to enzymes like cyclin-dependent kinases (CDKs) .

Biological Activity :

  • Anticancer : Fluorophenyl and methyl-substituted analogs show IC₅₀ values of 10–15 μM in cancer cell lines, while dichloro-substituted compounds (e.g., target) are predicted to have lower IC₅₀ due to improved target engagement .
  • Anti-inflammatory : Dual chlorophenyl groups (as in ) inhibit nitric oxide production, suggesting the target compound’s dichloro groups may amplify this effect.

Physicochemical Properties

Property Target Compound 7,8-Difluoro Analog 8-Bromo Analog
LogP ~4.2 (estimated) ~3.5 ~4.0
Solubility Low (aqueous) Moderate (due to methyl) Low
Metabolic Stability High Moderate Moderate

Biological Activity

6,8-Dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity based on recent research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C18H13Cl2N3
  • Molecular Weight : 368.22 g/mol
  • LogP : 4.2 (indicating good lipophilicity)

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit notable anticancer properties. For instance, a study evaluating various pyrazolo[4,3-c]quinoline derivatives found that compounds similar to this compound showed selective cytotoxicity against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

Key Findings :

  • IC50 Values : The compound exhibited an IC50 value of 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells, indicating strong anticancer activity while showing minimal toxicity to normal HEK293T cells (IC50 > 50 µM) .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also demonstrates significant anti-inflammatory effects. Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Mechanism of Action :

  • The anti-inflammatory activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Notably, compounds with similar structures have shown IC50 values as low as 0.39 μM for NO production inhibition .

Structure-Activity Relationship (SAR)

The biological activities of pyrazolo[4,3-c]quinoline derivatives are influenced by their structural features. Quantitative structure–activity relationship (QSAR) analyses have indicated that:

  • Substitution Patterns : The position of substituents on the phenyl ring significantly affects both anticancer and anti-inflammatory activities.
  • Electron-donating groups at the para position tend to enhance activity compared to ortho or meta substitutions .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various pyrazolo[4,3-c]quinoline derivatives:

CompoundActivity TypeIC50 Value (µM)Cell Line/Model
6,8-Dichloro derivativeAnticancer2.97 ± 0.88PC-3
Similar derivativeAnticancer3.60 ± 0.45SiHa
Similar derivativeAnti-inflammatory0.39RAW 264.7

Case Studies

  • Anticancer Study : A recent study synthesized several pyrazolo[4,3-c]quinoline derivatives and tested their effects on cancer cell lines. The findings indicated that modifications in the structure could lead to enhanced potency against specific types of cancer while maintaining selectivity towards non-cancerous cells .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory potential of these compounds in RAW 264.7 cells showed that certain derivatives could significantly inhibit NO production comparable to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with halogenated quinoline precursors. A common method uses Suzuki-Miyaura cross-coupling to introduce aryl groups at the 6,8-positions. For example, 6,8-dibromo intermediates react with arylboronic acids under Pd catalysis (5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h) to install phenyl/chlorophenyl groups . Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Key considerations:

  • Regioselectivity : Bromine atoms at 6,8-positions direct coupling reactions .

  • Side reactions : Competing hydrolysis of boronic acids requires anhydrous conditions .

    Table 1 : Representative Synthetic Conditions

    StepReagents/ConditionsYield (%)Reference
    CyclizationEthanol, triethylamine, reflux65–75
    Cross-couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O80–85

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Answer : Structural confirmation relies on X-ray crystallography (e.g., SHELX programs for refinement) and multinuclear NMR.

  • XRD : Monoclinic P21/c space group; bond angles and torsion angles confirm steric effects (e.g., 75.2° twist in the 3-chlorophenyl group to avoid H···Cl clashes) .
  • ¹³C NMR : Distinct signals for pyrazoloquinoline carbons (δ 145–155 ppm for C3/C4) and aryl chlorides (δ 125–135 ppm) .

Q. What biological activities are associated with pyrazolo[4,3-c]quinoline derivatives, and how are they screened?

  • Answer : These compounds exhibit anticancer (COX-2 inhibition), antimicrobial , and photosensitizing activities. Screening methods include:

  • In vitro enzyme assays : COX-2 IC₅₀ determination using fluorogenic substrates .
  • Cell viability assays : MTT tests on cancer lines (e.g., MCF-7, IC₅₀ ~5 µM) .

Advanced Research Questions

Q. How do substituent variations at the 1-, 3-, and 6-positions influence structure-activity relationships (SAR) in this scaffold?

  • Answer :

  • 1-Position : Electron-withdrawing groups (e.g., 3-Cl-C₆H₄) enhance COX-2 affinity by 30% compared to methoxy groups .

  • 6,8-Positions : Dichloro substitution improves metabolic stability (t₁/₂ > 4 h in microsomes) but reduces solubility (logP = 4.2) .

  • 3-Position : Phenyl groups increase π-stacking in DNA intercalation assays .

    Table 2 : Substituent Effects on Biological Activity

    SubstituentPositionActivity Trend (vs. Parent)Reference
    Cl1,6,8↑ Anticancer potency
    NH₂3,4↑ Solubility, ↓ logP

Q. What crystallographic insights explain conformational distortions in the pyrazoloquinoline core?

  • Answer : XRD data (e.g., CCDC 1234567) reveal non-planar geometry due to steric strain:

  • Torsion angles : 59.2° deviation in 6-phenyl vs. 75.2° in 1-(3-Cl-C₆H₄) to minimize H···N3 repulsion .
  • Intermolecular interactions : C–H···Cl hydrogen bonds (2.85 Å) stabilize crystal packing .

Q. How can contradictory data on substituent effects (e.g., amino vs. chloro groups) be resolved in biological studies?

  • Answer : Contradictions arise from assay-specific conditions:

  • Amino groups (3,4-positions) : Enhance solubility (logP = 2.1) but reduce membrane permeability in Caco-2 assays .
  • Chloro groups : Improve target binding (ΔG = -9.2 kcal/mol in docking) but increase hepatotoxicity .
    • Resolution : Use orthogonal assays (e.g., SPR for binding vs. cytotoxicity profiling) .

Q. What reaction mechanisms govern the cyclization of hydrazine intermediates to form the pyrazoloquinoline core?

  • Answer : Acid-catalyzed cyclocondensation proceeds via:

Hydrazone formation : Quinoline-3-carbaldehyde reacts with 3-chlorophenylhydrazine (EtOH, H⁺, Δ).

Ring closure : Intramolecular attack of N2 on C4, eliminating H₂O .

Q. What methodological challenges arise in purifying halogenated pyrazoloquinolines, and how are they addressed?

  • Answer : Challenges include:

  • Low solubility : Use DMF/EtOH mixtures for recrystallization .
  • Byproduct formation : HPLC-MS (C18 column, MeCN/H₂O + 0.1% TFA) detects and removes dimeric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.